

# cefditoren tissue penetration bronchial mucosa epithelial lining fluid

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Cefditoren

CAS No.: 117467-28-4

Cat. No.: S523077

[Get Quote](#)

## Quantitative Penetration and Pharmacodynamic Coverage

The table below summarizes key quantitative data on **cefditoren**'s penetration into infection sites and its resulting coverage against common respiratory pathogens.

| Parameter                                 | Value   | Context and Implications   |
|---|---|--|
| Epithelial Lining Fluid (ELF) Penetration | Ratio (ELF/Plasma): ~0.1 to 0.15 (Total Drug) [1] | ELF concentrations are lower than in plasma.                               |
| Protein Binding                           | 88% (Average) [2] [3]                             | High protein binding significantly reduces the free, active drug fraction. |
| Free Drug $f_T > MIC$ Target in ELF       | 33% of dosing interval [1]                        | The pharmacodynamic target for a bacteriostatic effect.                    |

| Parameter                              | Value   | Context and Implications   |
|--|---|--|
| Probability of Target Attainment (PTA) | PTA <80% for MIC >0.06 mg/L (Free drug in ELF) [1]  | Against <i>S. pneumoniae</i> with intermediate penicillin resistance, the probability of achieving the target is low under fasting conditions. |
| Clinical Breakpoints (Coverage)        | Covers MICs up to <b>0.5 mg/L</b> (Total drug) and <b>0.12 mg/L</b> (Free drug) with ≥96% PTA [3] | Based on a 400 mg dose with a high-fat meal and a 40% fT>MIC target.   |

## Detailed Experimental Protocols

The key data on **cefditoren**'s penetration into epithelial lining fluid were generated using a specific and validated methodology.

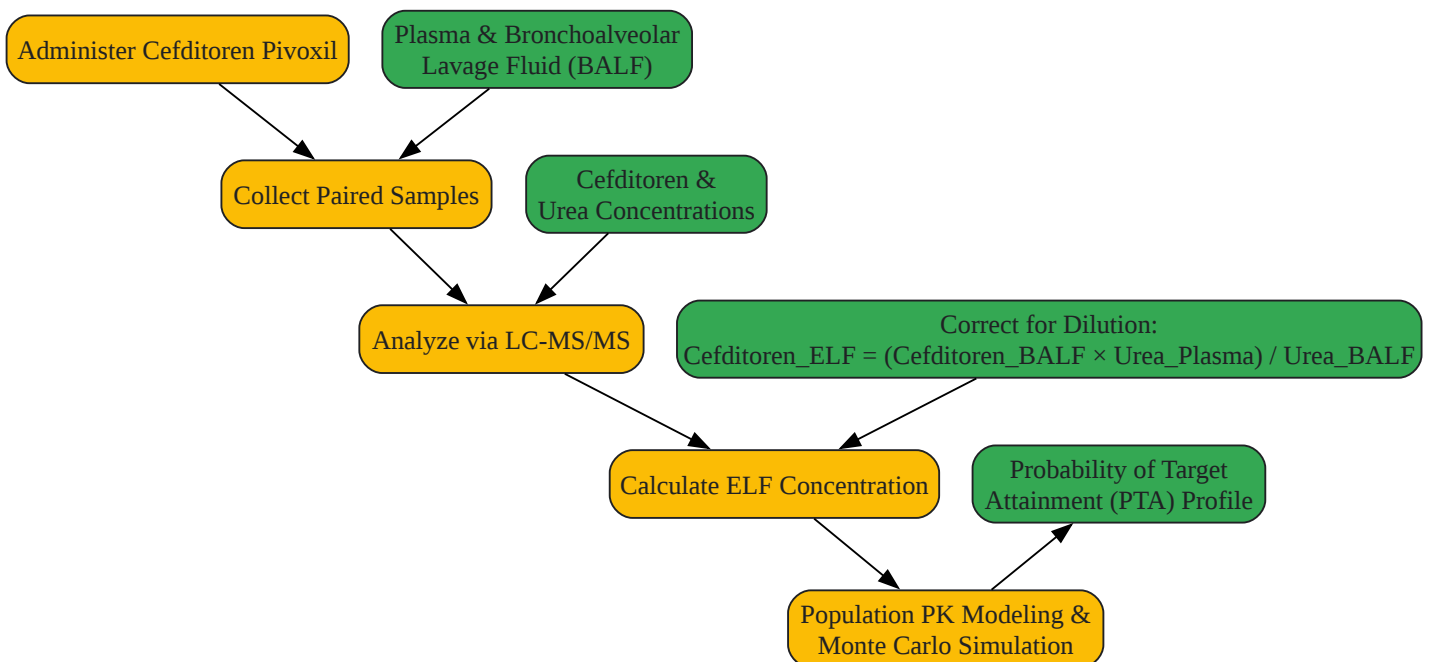
## Population Pharmacokinetic Modeling and Monte Carlo Simulation

This study provided the primary data on **cefditoren** concentrations in ELF [1].

- **Subjects and Dosage:** The pharmacokinetic data were obtained from 24 patients under fasting conditions who were administered **cefditoren** pivoxil [1].
- **Sample Collection:**
  - **Plasma and BALF:** Blood plasma and bronchoalveolar lavage fluid (BALF) samples were collected concurrently at various time points.
  - **Urea Measurement:** Urea concentrations were measured in both plasma and BALF samples. This is a critical step for standardizing the ELF measurement.
- **Drug Concentration Analysis: Cefditoren** and urea concentrations in plasma and BALF were determined using a highly specific method, **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** [1].
- **Calculating ELF Concentration:** The **cefditoren** concentration in ELF was calculated using the urea dilution method. The formula is:
  - **Cefditoren\_ELF = (Cefditoren\_BALF × Urea\_Plasma) / Urea\_BALF**
  - This calculation corrects for the dilution of the ELF that occurs during the lavage procedure, providing an estimate of the actual drug concentration at the site of infection [1].

- **Data Modeling and Simulation:**

- The concentration-time profiles in plasma and ELF were modeled using **population pharmacokinetic modeling** (using a model with three disposition compartments).
- To predict efficacy across a population, a **Monte Carlo simulation** (9,999 subjects) was performed. This simulation estimated the **Probability of Target Attainment (PTA)**, which is the likelihood that the free drug concentration at the site exceeds the pathogen's MIC for the required portion of the dosing interval [1].



[Click to download full resolution via product page](#)

*Experimental workflow for determining **cefditoren** concentration in epithelial lining fluid.*

## In Vivo PK/PD in a Murine Lung-Infection Model

A 2023 study complemented human data by defining the PK/PD parameters correlated with efficacy in a live animal model [4].

- **Infection Model:** A murine (mouse) lung-infection model was established using *Streptococcus pneumoniae* (ATCC 49619).
- **PK/PD Analysis:** The relationship between PK/PD indices (specifically **fAUC<sub>24</sub>/MIC** and **fC<sub>max</sub>/MIC**) and the change in lung bacterial counts was analyzed.
- **Efficacy Targets:** The study determined that a **2 log<sub>10</sub> reduction** (99% kill) in bacterial load was achieved with an **fAUC<sub>24</sub>/MIC ≥ 63** and an **fC<sub>max</sub>/MIC ≥ 16** [4].

## Clinical and Bacteriological Efficacy

The pharmacokinetic and pharmacodynamic profile of **cefditoren** translates into clinical effectiveness for community-acquired respiratory tract infections (RTIs).

- **Spectrum of Activity:** **Cefditoren** exhibits high in vitro activity against the most prevalent respiratory pathogens, including **Streptococcus pneumoniae**, **Streptococcus pyogenes**, and **Haemophilus influenzae** [5] [3]. Its activity is maintained against strains exhibiting common resistance phenotypes, such as penicillin-nonsusceptible *S. pneumoniae* and β-lactamase-producing *H. influenzae* [5] [3].
- **Clinical Outcomes:** Clinical studies for acute exacerbations of chronic bronchitis and community-acquired pneumonia have shown that the 400 mg twice-daily regimen is associated with high bacteriological eradication rates, which correlate well with positive clinical outcomes [5].

## Critical Considerations for Research and Development

For professionals in drug development, these nuanced factors are critical when evaluating **cefditoren's** profile.

- **Impact of Food:** **Cefditoren** pivoxil is a prodrug with low oral bioavailability (14%) under fasting conditions. Administration with a **high-fat meal increases both C<sub>max</sub> and AUC by 50% and 70%, respectively**, which is crucial for achieving adequate systemic exposure and tissue penetration [3].
- **The Free Drug Concept:** Given **cefditoren's** high protein binding (88%), **only the free, unbound fraction is microbiologically active**. All pharmacodynamic targets (fT > MIC, fAUC/MIC) must be calculated using free drug concentrations, not total drug concentrations [1] [3].
- **Defining Adequate Coverage:** The 2023 murine study suggests that for *S. pneumoniae*, the PK/PD index fAUC<sub>24</sub>/MIC may be more relevant than fT > MIC, with a target of ≥63 for a bactericidal effect (2 log<sub>10</sub> kill) [4]. This indicates that for some pathogens, the bactericidal activity of **cefditoren** may be concentration-dependent to some degree, in addition to being time-dependent.

## Conclusion

In summary, **cefditoren** effectively penetrates the bronchial mucosa, achieving concentrations in ELF that are sufficient to combat susceptible respiratory pathogens. Its clinical utility is well-established for community-acquired respiratory tract infections, particularly against prevalent pathogens like *S. pneumoniae* and *H. influenzae*.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Use of population pharmacokinetic modeling and Monte ... [pubmed.ncbi.nlm.nih.gov]
2. Cefditoren: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]
4. In vivo Pharmacokinetics/Pharmacodynamics Profiles for ... [pubmed.ncbi.nlm.nih.gov]
5. Cefditoren in upper and lower community-acquired respiratory ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [cefditoren tissue penetration bronchial mucosa epithelial lining fluid]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523077#cefditoren-tissue-penetration-bronchial-mucosa-epithelial-lining-fluid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)